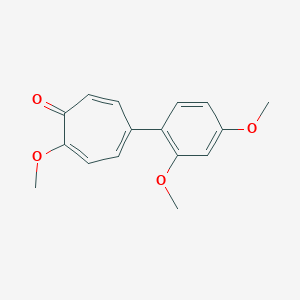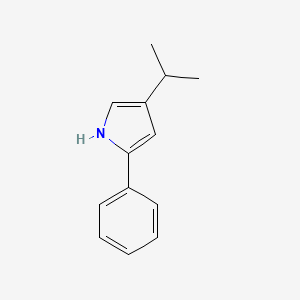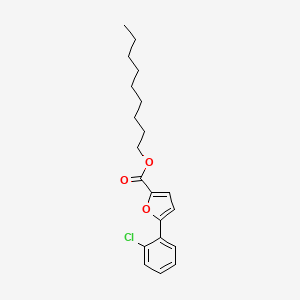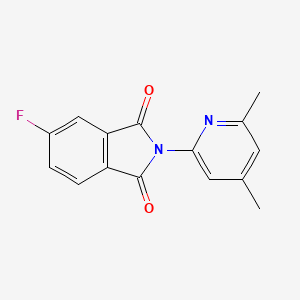![molecular formula C9H13NO2S B14265554 3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol CAS No. 189316-43-6](/img/structure/B14265554.png)
3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol is an organic compound that features a pyridine ring linked to a propane-1,2-diol moiety via a sulfanyl (thioether) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol typically involves the condensation of pyridine-2-carbaldehyde with 3-mercaptopropane-1,2-diol under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is commonly employed.
Substitution: Acid chlorides or alkyl halides in the presence of a base like triethylamine can be used for esterification or etherification.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Esters or ethers of the original diol.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry due to its ability to bind metal ions.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Possible use in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol exerts its effects depends on its specific application. For instance, as a ligand, it can coordinate to metal ions, altering their reactivity and stability. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Another compound with a thioether linkage, used in organic synthesis.
Acetylacetone: Known for its keto-enol tautomerism and use as a ligand in coordination chemistry.
Uniqueness
3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol is unique due to its combination of a pyridine ring and a diol moiety linked by a thioether bridge. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
189316-43-6 |
|---|---|
Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
3-(1H-pyridin-2-ylidenemethylsulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C9H13NO2S/c11-5-9(12)7-13-6-8-3-1-2-4-10-8/h1-4,6,9-12H,5,7H2 |
InChI Key |
XSMBCGQATPRGRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CSCC(CO)O)NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)

![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
![2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one](/img/structure/B14265489.png)

![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)
![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)



![1,2-Dimethyl-3-({2-methyl-3-[(2-methylphenyl)methyl]phenyl}methyl)benzene](/img/structure/B14265522.png)


